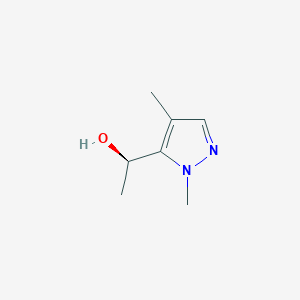

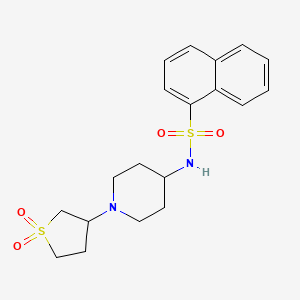

![molecular formula C13H15NO4 B2645264 Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate CAS No. 289882-17-3](/img/structure/B2645264.png)

Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

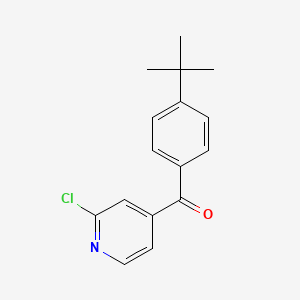

Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 . The compound is in liquid form and is used for proteomics research .

Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 249.26 .Scientific Research Applications

Synthesis and Characterization

- The direct synthesis of substituted pyrazole derivatives has been detailed through a 3+2 annulation method involving (E)-ethyl 2-benzylidene-3-oxobutanoate, showcasing an effective route for generating complex molecules with potential utility in various fields, including materials science and pharmaceuticals (Naveen et al., 2021).

Antioxidant and Antimicrobial Activities

- Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized and evaluated for its antimicrobial and antioxidant properties, highlighting the potential application of such compounds in developing new antimicrobial agents or antioxidants (Kumar et al., 2016).

Enantioselective Reactions

- The enantioselective reduction of Ethyl 2-acetoxy-3-oxobutanoate using immobilized baker’s yeast was explored, providing insights into stereoselective synthesis methods that could be valuable in creating chiral compounds for pharmaceutical applications (Sakai et al., 1986).

Photocatalysis and Radical Formation

- Research on the photoreactions of 2-(dialkylamino)ethyl esters of γ-oxo acids through remote hydrogen transfer demonstrated the generation of highly reactive intermediates, providing a foundation for understanding the mechanisms of light-induced organic reactions (Hasegawa et al., 1990).

Antimicrobial Activities

- Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate's synthesis and evaluation for its antimicrobial properties further underline the potential of such compounds in developing new therapeutic agents against microbial infections (Kumar et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

ethyl (2E)-3-oxo-2-phenylmethoxyiminobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-13(16)12(10(2)15)14-18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEADWDFQIWMXQB-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOCC1=CC=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OCC1=CC=CC=C1)/C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

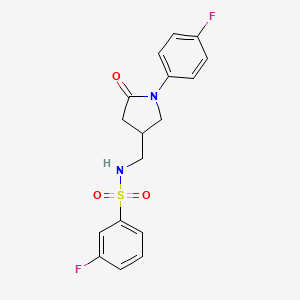

![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645181.png)

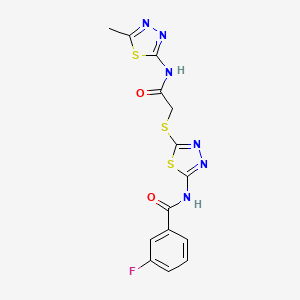

![7-Fluoro-2-methyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645182.png)

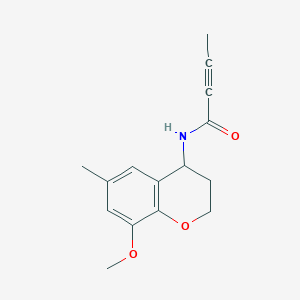

![1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2645183.png)

![3-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645185.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2645187.png)